Fmoc-L-Val-CHN2
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Overview
Description
Fmoc-L-Val-CHN2: is a derivative of the amino acid valine, where the valine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis and has gained significant attention in the field of medical research due to its potential therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The Fmoc group can be introduced by reacting valine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Diazomethane Formation: The diazomethane group (CHN2) can be introduced by reacting the Fmoc-protected valine with diazomethane in an appropriate solvent.
Industrial Production Methods: The industrial production of Fmoc-L-Val-CHN2 typically involves large-scale synthesis using automated peptide synthesizers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-L-Val-CHN2 can undergo oxidation reactions, particularly at the diazomethane group, leading to the formation of various oxidized products.
Reduction: The compound can also undergo reduction reactions, especially at the Fmoc group, resulting in the removal of the protecting group.
Substitution: this compound can participate in substitution reactions where the diazomethane group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Deprotected valine derivatives.
Substitution: Substituted valine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Fmoc-L-Val-CHN2 is widely used in solid-phase peptide synthesis (SPPS) as a building block for the synthesis of peptides and proteins .
Biology: The compound is used in the study of protein-protein interactions and the development of peptide-based drugs .
Medicine: this compound has potential therapeutic applications, particularly in the development of novel drugs for various diseases.
Industry: The compound is used in the production of peptide-based materials and hydrogels for various industrial applications .
Mechanism of Action
Mechanism: The Fmoc group protects the amino group of valine, preventing unwanted reactions during peptide synthesis.
Molecular Targets and Pathways: The compound primarily targets the amino group of valine, protecting it during synthesis. The diazomethane group can react with various nucleophiles, enabling the formation of diverse peptide structures .
Comparison with Similar Compounds
Fmoc-L-Val-OH: A similar compound where the diazomethane group is replaced by a hydroxyl group.
Fmoc-L-Val-NH2: A derivative where the diazomethane group is replaced by an amine group.
Fmoc-L-Val-OMe: A compound where the diazomethane group is replaced by a methoxy group.
Uniqueness: Fmoc-L-Val-CHN2 is unique due to the presence of the diazomethane group, which allows for a wide range of chemical reactions and modifications. This makes it a versatile building block in peptide synthesis and other applications .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(3S)-1-diazo-4-methyl-2-oxopentan-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13(2)20(19(25)11-23-22)24-21(26)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-11,13,18,20H,12H2,1-2H3,(H,24,26)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQNUSIQJSEXIR-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)C=[N+]=[N-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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